molecular formula C7H4BrF2NO2 B14068348 1-Bromo-3-(difluoromethyl)-2-nitrobenzene

1-Bromo-3-(difluoromethyl)-2-nitrobenzene

Cat. No.: B14068348
M. Wt: 252.01 g/mol
InChI Key: CGYYOHUQJXSFPV-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, difluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(difluoromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)-2-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(difluoromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 1-bromo-3-(difluoromethyl)-2-aminobenzene.

    Oxidation: Formation of 1-bromo-3-(difluoromethyl)-2-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: It is used in the synthesis of advanced materials such as liquid crystals and polymers with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-nitrobenzene depends on the specific application and the target molecule. In medicinal chemistry, the compound may interact with enzymes or receptors through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions. The difluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for the target molecule, leading to improved therapeutic effects.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethyl)-2-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group. It has different reactivity and applications.

    1-Bromo-3-(difluoromethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    1-Bromo-3-(trifluoromethyl)-2-nitrobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the combination of the bromine, difluoromethyl, and nitro groups, which confer distinct chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

1-bromo-3-(difluoromethyl)-2-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H

InChI Key

CGYYOHUQJXSFPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(F)F

Origin of Product

United States

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